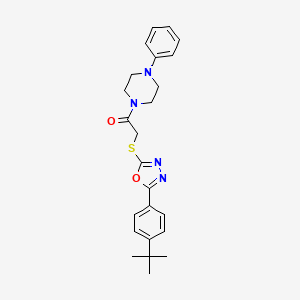
2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including anticancer, antimicrobial, and neuropharmacological effects.
The molecular formula of the compound is C22H24N4OS, with a molecular weight of approximately 408.52 g/mol. The structure includes a 1,3,4-oxadiazole ring substituted with a tert-butyl phenyl group and a piperazine moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole-2-thiol with a piperazine derivative in the presence of an appropriate coupling agent. The reaction conditions can vary but often include organic solvents and mild heating to facilitate the formation of the thioether linkage.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines (e.g., HCT116 colon cancer cells), showing promising results with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 4.36 |
| Doxorubicin | HCT116 | 0.25 |
This data suggests that the compound may act as a potential lead in developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro tests against Gram-positive and Gram-negative bacteria revealed that it exhibits comparable activity to standard antibiotics like streptomycin. Notably, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Streptomycin | 20 |
These findings indicate its potential application in treating bacterial infections.
Neuropharmacological Effects
Preliminary research into the neuropharmacological effects of this compound highlights its potential as an anxiolytic agent:
- Behavioral Studies : Animal models subjected to elevated plus maze tests demonstrated reduced anxiety-like behaviors when treated with the compound. This suggests that it may modulate neurotransmitter systems involved in anxiety regulation.
Case Studies
A notable case study involved the administration of the compound in a murine model of cancer. The results indicated:
- Tumor Reduction : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
Propiedades
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-24(2,3)19-11-9-18(10-12-19)22-25-26-23(30-22)31-17-21(29)28-15-13-27(14-16-28)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYROEBPTMPWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














